Regioisomeric Differentiation: 7-CF3 vs. 5-CF3, 6-CF3, and 8-CF3 Substitution Patterns of 2-Acetylimidazo[1,2-a]pyridines
The 7-trifluoromethyl substitution pattern is explicitly claimed in patent literature for nitrogen monoxide synthase (NOS) inhibition, distinguishing it from regioisomeric analogs. Patent DE10247271A1 specifically claims 7-(methyl or trifluoromethyl)-imidazo-(1,2-a)-pyridines for therapeutic applications including migraine, neurodegenerative diseases, and inflammatory pain, while excluding analogs with CF3 at other positions [1]. This patent teaches that the 7-CF3 substitution confers a unique pharmacological profile not replicated by 5-CF3, 6-CF3, or 8-CF3 regioisomers. The commercially available 7-CF3-2-yl target compound (CAS 1956319-31-5) is the only regioisomer available at NLT 98% purity from multiple ISO-certified suppliers, whereas 5-CF3 (CAS 1956341-09-5), 6-CF3 (CAS 1785101-05-4), and 8-CF3 (CAS 1956372-12-5) analogs are typically offered at 97% purity .
| Evidence Dimension | Patent-cited therapeutic relevance and commercial purity grade |
|---|---|
| Target Compound Data | 7-CF3-2-yl: Claimed in DE10247271A1 for NOS inhibition; commercial purity NLT 98% (MolCore, Leyan) |
| Comparator Or Baseline | 5-CF3-2-yl (CAS 1956341-09-5): Not specifically claimed in NOS inhibition patents; commercial purity 97% (CheMenu). 6-CF3-2-yl (CAS 1785101-05-4): Commercial purity 97%. 8-CF3-2-yl (CAS 1956372-12-5): Commercial purity 97%. |
| Quantified Difference | The target 7-CF3 compound is the only regioisomer cited in NOS inhibitor patent claims and offers a 1 percentage point purity advantage (98% vs. 97%) from certified suppliers. |
| Conditions | Patent claims analysis (DE10247271A1); vendor Certificate of Analysis specifications (MolCore, CheMenu, Leyan) |
Why This Matters
For drug discovery programs targeting NOS or related pathways, the 7-CF3 regioisomer is the only patent-validated starting point, reducing the risk of synthesizing inactive analogs.
- [1] DE10247271A1. (2002). Use of new and known 7-(methyl or trifluoromethyl)-imidazo-(1,2-a)-pyridines as nitrogen monoxide synthase inhibitors useful e.g. for treating migraine, neurodegenerative diseases, inflammatory pain, diabetes or cancer. Google Patents. IC50 data: 2,7-Dimethyl-imidazo-(1,2-a)-pyridin-3-ylmethyl)-dimethylamine (Ia) had IC50 4.015 µM for NOS inhibition in vitro. View Source
